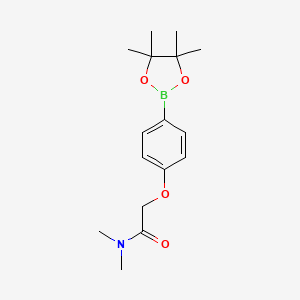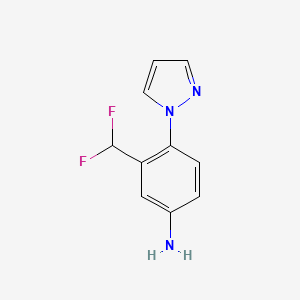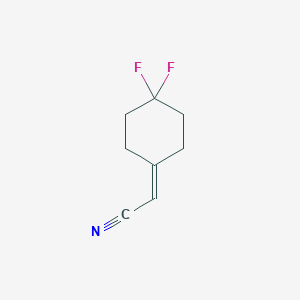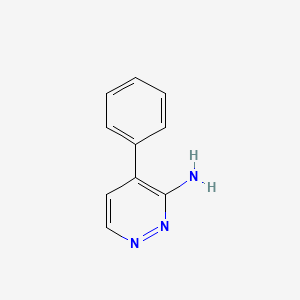
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate is a fluorinated ester compound It is characterized by its long carbon chain and multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate typically involves the esterification of a fluorinated diacid with isopropanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures high purity of the final product. The scalability of the process is crucial for meeting the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate can undergo several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid and isopropanol.
Reduction: The compound can be reduced using strong reducing agents, such as lithium aluminum hydride, to produce the corresponding alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous hydrochloric acid or sodium hydroxide at elevated temperatures.
Reduction: Carried out using lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents, such as dimethyl sulfoxide or acetonitrile, and a suitable nucleophile.
Major Products Formed
Hydrolysis: Produces the corresponding diacid and isopropanol.
Reduction: Yields the corresponding alcohols.
Substitution: Results in the formation of new fluorinated compounds with different functional groups.
Scientific Research Applications
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate has several scientific research applications:
Materials Science: Used in the development of hydrophobic coatings and surfaces due to its high fluorine content.
Industrial Chemistry: Employed as a precursor in the synthesis of specialized polymers and fluorinated materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Mechanism of Action
The mechanism by which Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate exerts its effects is primarily related to its chemical structure. The multiple fluorine atoms create a highly stable and hydrophobic molecule, which can interact with various molecular targets through hydrophobic interactions. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, making the compound useful in various applications.
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-Heneicosafluorododecyl acrylate
- Diisopropyl tartrate
- 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-Henicosafluoro-12-iodododecane
Uniqueness
Dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate is unique due to its specific combination of a long carbon chain and a high number of fluorine atoms. This structure imparts exceptional stability, hydrophobicity, and resistance to chemical degradation, making it particularly valuable in applications requiring durable and inert materials.
Properties
CAS No. |
914636-01-4 |
|---|---|
Molecular Formula |
C26H34F16O4 |
Molecular Weight |
714.5 g/mol |
IUPAC Name |
dipropan-2-yl 7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-hexadecafluoroicosanedioate |
InChI |
InChI=1S/C26H34F16O4/c1-15(2)45-17(43)11-7-5-9-13-19(27,28)21(31,32)23(35,36)25(39,40)26(41,42)24(37,38)22(33,34)20(29,30)14-10-6-8-12-18(44)46-16(3)4/h15-16H,5-14H2,1-4H3 |
InChI Key |
RHCJMDCLMDAYDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCC(C(C(C(C(C(C(C(CCCCCC(=O)OC(C)C)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)




![[[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B12078689.png)




